molecular formula C10H18O2 B131599 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol CAS No. 20053-40-1

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Cat. No. B131599
CAS RN: 20053-40-1
M. Wt: 170.25 g/mol
InChI Key: XWFVRMWMBYDDFY-UHFFFAOYSA-N
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Description

“4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol” is a chemical compound with the molecular formula C10H20O2 . It is also known by other names such as p-Menthane-1,8-diol, Terpin, 1,8-Terpin, Dipenteneglycol, p-Mentha-1,8-diol, NSC 403856, cis-p-Menthan-1,8-diol, and Terpin p-menthane-1,8-diol .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol” consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.2646 . It has a density of 1.048g/cm3 and a boiling point of 268ºC at 760mmHg . The flash point is 122ºC .

Scientific Research Applications

Methanol in Energy Production and Sustainability

Hydrogen Production from Methanol : Methanol serves as a critical component in hydrogen production, with research focusing on methanol reforming processes. Cu-based catalysts are extensively studied for their effectiveness in hydrogen production from methanol, highlighting the importance of catalyst development and reaction mechanisms (Siek-Ting Yong et al., 2013; G. García et al., 2021).

Methanol as a Fuel : Methanol's role as a clean-burning fuel with potential applications in internal combustion engines and fuel cells is highlighted, with emphasis on its environmental benefits and versatility as a fuel (A. Cybulski, 1994; A. A. Yusuf & F. Inambao, 2018).

Methanol in Environmental Mitigation

CO2 Photocatalytic Reduction : Research into the photocatalytic conversion of CO2 into methanol using solar energy emphasizes the role of experimental parameters in enhancing conversion rates, contributing to global warming mitigation efforts (Abul Lais et al., 2018).

Methanol in Chemical Synthesis and Analysis

Methanol in Chemical Markers : Methanol's use as a chemical marker in assessing the condition of solid insulation in power transformers showcases its application in industrial diagnostics and maintenance (J. Jalbert et al., 2019).

Vanillin Synthesis : Methanol plays a crucial role in the synthesis of vanillin, an important chemical intermediate used in the food flavoring, pharmaceutical, and perfumery industries, demonstrating methanol's versatility in organic synthesis (Tan Ju & Liao Xin, 2003).

properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFVRMWMBYDDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C=C1)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229923
Record name 4-Hydroxy-α,α,4-trimethyl-2-cyclohexene-1-methanol
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

CAS RN

57030-53-2
Record name 4-Hydroxy-α,α,4-trimethyl-2-cyclohexene-1-methanol
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Record name 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
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Record name 4-Hydroxy-α,α,4-trimethyl-2-cyclohexene-1-methanol
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Record name 4-hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol
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Synthesis routes and methods

Procedure details

131 mg methyl trioxorhenium was dissolved in 30% aqueous hydrogen peroxide (23.6 ml) and cooled to 0° C. internal in a 21, 3-necked flask. A solution was separately prepared from 1,3-dioxolane (100 ml), (+)-2-carene (13.6 g, 0.1 mol), and pyridine (12 ml). This was also cooled to 0° C. internal. While stirring the cold aqueous solution vigorously, the cold dioxolane solution was added over 70 minutes, keeping the exothermic reaction at 0-5° C. After three hours (when TLC indicated disappearance of (+)-2-carene), the mixture was poured in to a separating funnel and the layers were separated. Saturated NaCl solution (20 ml) was added to the aqueous layer and more separation occurred. The layers were separated again. The aqueous layer was extracted once more with dioxolane (10 ml). The organics were combined. Aqueous pH 5.8 buffer solution (304 ml) was added and stirred vigorously at room temperature until (+)-2-carene epoxide had disappeared by TLC and HPLC (4 hours). The reaction was transferred to a separating funnel and washed once with heptane (75 ml). NaCl (45 g) was added to the aqueous layer and this was extracted with ethyl acetate (3×125 ml, 1×100 ml). The ethyl acetate extracts were combined, dried over Na2SO4, and concentrated in vacuo to ˜150 ml. 200 ml heptane was added and the solution was concentrated to ˜150 ml. 5-10 ml of EtOAc was added to dissolve the solid. It was allowed to cool with stirring and then cooled to 0° C. The solid was collected by vacuum filtration and washed twice with cold 5% EtOAc/heptane. After drying under vacuum, 11.857 g of (+)-p-menth-2-ene-1,8-diol (69.8% yield from (+)-2-carene) was obtained. NMR showed some residual heptane. Elemental Analysis: 70.6% C, 10.6% H.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.6 mL
Type
reactant
Reaction Step Four
Quantity
131 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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